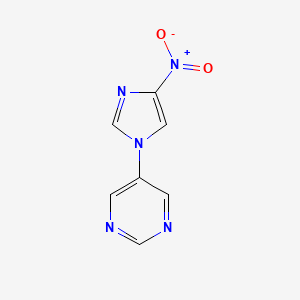![molecular formula C7H15ClN2 B3179986 Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1187928-47-7](/img/structure/B3179986.png)
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. This compound is often used in various scientific research fields due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a novel drug with inhibitory activity against TNF-α and adenosine A1 receptors . These targets play crucial roles in the body’s immune response and neurological functions, respectively.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by TNF-α and adenosine A1 receptors. TNF-α is involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Adenosine A1 receptors play a role in the release of neurotransmitters. The downstream effects of these pathways include changes in immune response and neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in immune response and neurological functions due to the inhibition of TNF-α and adenosine A1 receptors . These changes could potentially be harnessed for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using the Sonogashira cross-coupling reaction.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization Catalyzed by Gold: Pyrazoles undergo cyclization catalyzed by gold to form the desired bicyclic structure.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
List of Similar Compounds
- 5H-Pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine
- N-Substituted Dipyrrolo[1,2-a:2’,1’-c]pyrazine
Properties
CAS No. |
1187928-47-7 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI Key |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
SMILES |
C1CC2CNCCN2C1.Cl.Cl |
Canonical SMILES |
C1CC2CNCCN2C1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


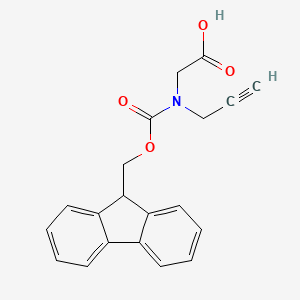
![4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3179908.png)
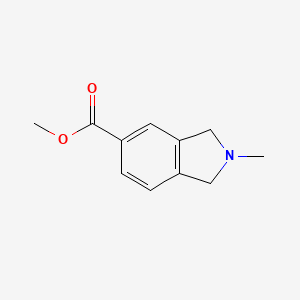
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester](/img/structure/B3179926.png)
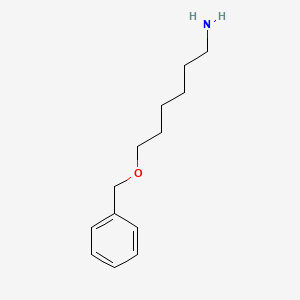
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)

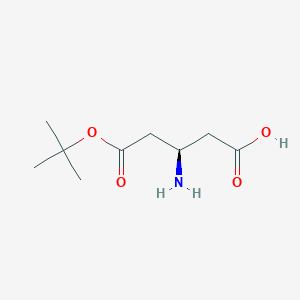
![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)

